1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl-
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Overview
Description
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl-, also known as JNJ-7925476, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- is not fully understood, but it is believed to act as a modulator of GABA-A receptors, which are involved in the regulation of neuronal excitability. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- has been shown to enhance the binding of GABA to these receptors, leading to increased inhibitory neurotransmission and decreased neuronal excitability.
Biochemical And Physiological Effects
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- has been found to have a range of biochemical and physiological effects. In addition to its anticonvulsant and neuroprotective properties, it has been shown to have anxiolytic effects in animal models, indicating its potential use in the treatment of anxiety disorders. Furthermore, 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- has been found to have analgesic effects, suggesting its potential use in the treatment of pain.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- is its high potency and selectivity for GABA-A receptors, making it a valuable tool for studying the role of these receptors in neurological disorders. However, one limitation of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl-. One area of interest is its potential use in the treatment of epilepsy and other neurological disorders. Further studies are needed to determine the optimal dosage and administration route for 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- in these conditions. Additionally, there is interest in exploring the potential use of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- in the treatment of anxiety disorders and pain. Further research is also needed to fully understand the mechanism of action of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- and its effects on GABA-A receptors.
Synthesis Methods
The synthesis of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- involves the reaction of 2-phenylglycinol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of triethylamine. The resulting product is then treated with hydrogen chloride gas in ethanol to obtain 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- in high yield and purity.
Scientific Research Applications
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- has been studied extensively for its potential therapeutic applications, particularly in the field of neurology. It has been shown to have potent anticonvulsant activity in animal models, indicating its potential use in the treatment of epilepsy. Furthermore, 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- has been found to have neuroprotective effects in models of ischemic stroke, suggesting its potential use in the prevention and treatment of stroke.
properties
CAS RN |
1034-61-3 |
---|---|
Product Name |
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- |
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C16H20N2O3/c19-12-11-17-14(20)16(9-5-2-6-10-16)18(15(17)21)13-7-3-1-4-8-13/h1,3-4,7-8,19H,2,5-6,9-12H2 |
InChI Key |
LTBYCIYCAZIKRO-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2C3=CC=CC=C3)CCO |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2C3=CC=CC=C3)CCO |
Other CAS RN |
1034-61-3 |
synonyms |
3-(2-Hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione |
Origin of Product |
United States |
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